4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine
Description
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine is a synthetic compound with the molecular formula C18H17N3O2 and a molecular weight of 307.35 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
4,6-bis(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMPORMMFCGMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of appropriate aromatic ketones and aldehydes with hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization from ethanol to ensure the removal of impurities .
Chemical Reactions Analysis
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it inhibits Aurora kinase A by binding to the kinase-inactive conformation of the enzyme, leading to reduced phosphorylation and subsequent cell cycle arrest at the G2/M phase . This inhibition triggers caspase-mediated apoptotic cell death in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4,6-Diphenylpyrimidin-2-amine: This compound also exhibits anticancer properties but may differ in its specific molecular targets and biological activities.
2-Aminopyrimidine derivatives: These compounds have shown antitrypanosomal and antiplasmodial activities, highlighting their potential in treating neglected tropical diseases.
The uniqueness of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine lies in its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
